molecular formula C23H25N3O4 B2564314 N-(2,4-dimethoxyphenyl)-4-(quinolin-8-yloxy)piperidine-1-carboxamide CAS No. 2034243-37-1

N-(2,4-dimethoxyphenyl)-4-(quinolin-8-yloxy)piperidine-1-carboxamide

Cat. No.: B2564314
CAS No.: 2034243-37-1
M. Wt: 407.47
InChI Key: FRYOLSGUFDTUPI-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-4-(quinolin-8-yloxy)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C23H25N3O4 and its molecular weight is 407.47. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

Novel compounds, including derivatives of N-(2,4-dimethoxyphenyl)-4-(quinolin-8-yloxy)piperidine-1-carboxamide, have been synthesized and investigated for their biological activities. For instance, studies have demonstrated the synthesis of novel heterocyclic compounds with significant antimicrobial and antitumor activities, indicating potential applications in developing new therapeutic agents (Khalifa et al., 2015). Similarly, research into derivatives of this compound has explored their cytotoxic activity against various cancer cell lines, highlighting the potential for cancer treatment (Deady et al., 2003).

Molecular Interaction Studies

Molecular interaction studies have shed light on the binding affinities and mechanisms of action of this compound derivatives. For example, research into the molecular interactions of antagonists with the CB1 cannabinoid receptor has provided insights into the structural requirements for binding and activity, offering a basis for the design of new pharmacological agents (Shim et al., 2002).

Antimycobacterial Activity

The antimycobacterial activity of compounds related to this compound has also been a focus of research. Studies have identified novel compounds with potent activity against Mycobacterium tuberculosis, suggesting potential applications in the treatment of tuberculosis (Patel et al., 2011).

Antimalarial and Antiplasmodial Activities

Research has extended to the evaluation of these compounds for their antimalarial and antiplasmodial activities. Investigations into the mechanisms of action and efficacy against Plasmodium falciparum have identified promising candidates for the development of new antimalarial drugs (Mudududdla et al., 2018).

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-4-quinolin-8-yloxypiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4/c1-28-18-8-9-19(21(15-18)29-2)25-23(27)26-13-10-17(11-14-26)30-20-7-3-5-16-6-4-12-24-22(16)20/h3-9,12,15,17H,10-11,13-14H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRYOLSGUFDTUPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)N2CCC(CC2)OC3=CC=CC4=C3N=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.